2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane
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Overview
Description
2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a fluoro-methyl-phenoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-fluoro-5-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichloroethane under acidic conditions to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluoro group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane
- 2-(5-Fluoro-2-nitrophenoxy)ethyl acetate
- 5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
Uniqueness
2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a fluoro-methyl-phenoxy group. This structure imparts distinct physical and chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-(2-fluoro-5-methylphenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-9-2-3-10(13)11(8-9)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGSRNRZKUQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCC2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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